molecular formula C12H24N2O4 B14184599 Dipentyl hydrazine-1,2-dicarboxylate CAS No. 928707-13-5

Dipentyl hydrazine-1,2-dicarboxylate

Cat. No.: B14184599
CAS No.: 928707-13-5
M. Wt: 260.33 g/mol
InChI Key: ACSLWGFBWCILEB-UHFFFAOYSA-N
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Description

Dipentyl hydrazine-1,2-dicarboxylate is a hydrazine derivative featuring two pentyl ester groups attached to the hydrazine-dicarboxylate core structure (N–N–(COOR)₂). The pentyl ester groups likely confer distinct solubility and reactivity compared to shorter-chain or aromatic esters, influencing its utility in organic synthesis, catalysis, or materials science .

Properties

CAS No.

928707-13-5

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

pentyl N-(pentoxycarbonylamino)carbamate

InChI

InChI=1S/C12H24N2O4/c1-3-5-7-9-17-11(15)13-14-12(16)18-10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

ACSLWGFBWCILEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NNC(=O)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with pentyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:

N2H4+2C5H11ClCO2C10H20N2O4+2HCl\text{N}_2\text{H}_4 + 2 \text{C}_5\text{H}_{11}\text{ClCO}_2 \rightarrow \text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_4 + 2 \text{HCl} N2​H4​+2C5​H11​ClCO2​→C10​H20​N2​O4​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process is optimized to minimize by-products and maximize yield. The use of catalysts and solvents can further enhance the reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

Dipentyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The pentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives with varying alkyl or aryl groups.

Scientific Research Applications

Dipentyl hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of dipentyl hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Compounds:
  • Diethyl hydrazine-1,2-dicarboxylate: Synthesized as a byproduct during indole cannabinoid analog preparation, requiring repeated chromatography due to similar polarity to target products (purified yields: 37–91%) .
  • Diisopropyl hydrazine-1,2-dicarboxylate : Prepared at low temperatures (0°C) using isopropyl chloroformate and hydrazine, yielding 90.7% DIAD after oxidation .
  • Dibenzyl hydrazine-1,2-dicarboxylate : A crystalline solid (melting point 93.5°C) used in chiral synthesis and as a protecting group .
  • Di-tert-butyl hydrazine-1,2-dicarboxylate: A stable, high-molecular-weight compound (232.28 g/mol) with applications in organocatalysis .
Table 1: Comparative Data for Hydrazine-1,2-Dicarboxylates
Compound Molecular Formula Molecular Weight Physical State Key Applications
Diethyl C₆H₁₂N₂O₄ 176.17 White/yellow solid Heterocycle synthesis
Diisopropyl C₈H₁₆N₂O₄ 204.23 White powder DIAD precursor (Mitsunobu reactions)
Dibenzyl C₁₆H₁₆N₂O₄ 300.31 Crystalline solid Chiral intermediates, protecting groups
Di-tert-butyl C₁₀H₂₀N₂O₄ 232.28 Solid Organocatalysis, stable intermediates
Dipentyl (inferred) C₁₂H₂₄N₂O₄ 260.33 Likely oily liquid Potential solubilizing agent in polymers

Reactivity and Functional Group Influence

  • Ester Bulkiness : Bulky groups (e.g., tert-butyl) hinder nucleophilic reactions but enhance thermal stability. Smaller esters (ethyl, isopropyl) exhibit higher reactivity in coupling reactions .
  • Aromatic Esters : Dibenzyl derivatives participate in photoredox catalysis and asymmetric synthesis due to π-π interactions .
  • Long-Chain Esters (Dipentyl): The pentyl groups may improve solubility in nonpolar solvents, facilitating use in polymer chemistry or as plasticizers.

Challenges and Limitations

  • Purification Issues : Diethyl analogs require repeated chromatography due to co-elution with byproducts .
  • Steric Hindrance : tert-butyl and benzyl esters may reduce reaction rates in sterically demanding environments .
  • Stability : Long-chain esters (e.g., dipentyl) might exhibit lower thermal stability compared to aromatic analogs.

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